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Introduction to Ambazone and Its Solubility Challenges

Ambazone ([4-(2-(diaminomethylidene)hydrazinyl)phenyl]iminothiourea) is an antimicrobial compound

with a history of use as an oral antiseptic in various regions including Russia, Poland, Romania, and

countries of the former Soviet Union. [1] First patented in 1957 by Bayer under the trade name Iversal,

ambazone has demonstrated not only local antibacterial properties at the buccal pharyngeal cavity level but

also antineoplastic activity against various transplantable tumors in mice and rats. [2] [3] Despite its

therapeutic potential, ambazone faces significant pharmaceutical development challenges due to its poor

aqueous solubility (approximately 0.2 mg/100 mL in water), which substantially limits its bioavailability

and clinical efficacy. [1] This solubility limitation represents a critical formulation hurdle that must be

addressed to fully exploit the therapeutic potential of ambazone, particularly for systemic administration

where higher bioavailability is essential for efficacy.

The structural characteristics of ambazone contribute to its solubility challenges. Ambazone exists in

different solid-state forms including monohydrate (C8H11N7S·H2O) and anhydrous forms, each with

distinct crystalline arrangements and properties. [4] Ambazone undergoes three protonation reactions with

pKa values at 10.69 (equilibrium between negatively charged and neutral forms), 7.39 (equilibrium between

neutral and singly positively charged form), and 6.22 (equilibrium between singly and doubly positively
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charged form). [2] This ionization profile creates opportunities for salt formation with appropriate

counterions, representing a promising strategy to modify the solid-state properties and enhance dissolution

characteristics without altering the fundamental pharmacological activity of the molecule.

Rationale for Salt Formation in Solubility Enhancement

Pharmaceutical salt formation represents a well-established and widely employed approach to improve the

solubility, dissolution rate, and consequent bioavailability of poorly soluble acidic or basic active

pharmaceutical ingredients (APIs). [5] For ionizable compounds like ambazone, salt formation offers

several distinct advantages over other formulation strategies. Pharmaceutical salts typically exhibit

significantly higher solubility in gastric and intestinal fluids compared to their non-ionic counterparts,

which can lead to enhanced absorption and systemic exposure. [2] Additionally, because salt solubility is

often pH-dependent, this property can be strategically manipulated to achieve selective dissolution in

specific segments of the gastrointestinal tract, providing opportunities for delayed and sustained release

formulations. [2]

The fundamental principle underlying successful salt formation is the pKa difference between the API and

the counterion. According to established pharmaceutical sciences literature, a pKa difference of at least 2-3

units between a basic API and acidic counterion (or vice versa) generally ensures successful proton transfer

and stable salt formation. [2] For ambazone, with its pKa values of 10.69, 7.39, and 6.22 for the various

protonation equilibria, appropriate acidic counterions can be selected to facilitate salt formation. For

instance, α-lipoic acid (LA) with a pKa of approximately 5.3-4.76 provides a sufficient pKa difference for

salt formation with ambazone. [2] Similarly, other organic acids such as acetic acid (pKa ≈ 4.76), niflumic

acid, lactic acid, and p-aminobenzoic acid have been successfully employed to form salts with ambazone,

each offering distinct solid-state properties and performance characteristics. [5]

Table 1: pKa Values and Salt Formation Potential for Ambazone with Selected Counterions

Compound pKa Values
pKa Difference (Relative to
Ambazone)

Salt Formation
Potential

Ambazone 10.69, 7.39,
6.22

- Reference compound
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Compound pKa Values
pKa Difference (Relative to
Ambazone)

Salt Formation
Potential

α-Lipoic acid 5.3-4.76 1.46-2.23 (vs. pKa 6.22) Favorable

Acetic acid 4.76 1.46 (vs. pKa 6.22) Favorable

Niflumic acid ~4.4 ~1.8 (vs. pKa 6.22) Favorable

p-Aminobenzoic
acid

4.89 (carboxyl) 1.33 (vs. pKa 6.22) Favorable

Summary of Successful Ambazone Salt Forms

Research efforts have yielded several successful ambazone salt forms with improved physicochemical

properties. The ambazone acetate salt solvate represents one of the most promising salt forms,

demonstrating substantial solubility and dissolution rate improvement in both water and physiological

media compared to ambazone monohydrate and anhydrous forms. [4] Powder dissolution measurements

revealed that the acetate salt solvate form dissolves more rapidly and achieves higher concentrations than the

parent ambazone forms, which is particularly valuable for enhancing bioavailability. [4] [6] However, this

form requires controlled storage conditions as it can transform to the monohydrate form under elevated

temperature and humidity conditions. [4] Despite this stability consideration, researchers have concluded that

"despite the requirement for controlled storage conditions, the acetate salt solvated form could be an

alternative to ambazone when solubility and bioavailability improvement is critical for the clinical efficacy

of the drug product." [4] [6]

Other successful ambazone salt forms include the ambazone-lipoic acid salt (ambazone lipoate), which

crystallizes in the triclinic system and demonstrates distinct thermal behavior compared to the starting

materials. [2] The formation of this salt was confirmed through Fourier-transform infrared spectroscopy

(FTIR), which suggested deprotonation of the carboxylic group of lipoic acid and protonation of the

secondary amine of ambazone. [2] Similarly, ambazone salts with niflumic acid, p-aminobenzoic acid

(PABA), and lactic acid have been successfully prepared and characterized. [5] The PABA salt is particularly

noteworthy as it exhibits not only improved solubility but also enhanced antibacterial activity, representing a

double benefit for pharmaceutical development. [5]
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Table 2: Summary of Characterized Ambazone Salt Forms and Their Properties

Salt Form
Crystal
System

Solubility
Improvement

Key
Characteristics

Stability
Considerations

Ambazone
acetate salt

solvate

Not
specified

Substantial
improvement in water

and physiological
media

Enhanced
dissolution rate

Transforms to
monohydrate at

elevated
temperature/RH

Ambazone
lipoate

Triclinic Not quantitatively
reported

Different thermal
behavior

Thermally stable

Ambazone
niflumate

Not
specified

Not quantitatively
reported

Salt formation
confirmed by FTIR

Not reported

Ambazone
PABA salt

Not
specified

Improved solubility Enhanced
antibacterial activity

Not reported

Ambazone
lactate

Not
specified

Not quantitatively
reported

Salt formation
confirmed

Not reported

Detailed Experimental Protocols

Solvent-Drop Grinding Method for Ambazone Salt Preparation

The solvent-drop grinding (SDG) method represents a versatile, efficient, and environmentally friendly

approach for preparing ambazone salts. This mechanochemical method offers advantages over solution-

based crystallization, including reduced solvent consumption, faster processing times, and the ability to

obtain products that might be difficult to crystallize from solution. [2] The following protocol details the

standard SDG procedure for preparing ambazone salts:

Step 1: Material Preparation - Obtain ambazone monohydrate (Microsin SRL Bucharest Romania)

and the selected counterion (e.g., α-lipoic acid from Alfa Aesar). Use these compounds without further

purification. Weigh ambazone and the counterion in a 1:1 molar ratio (typically 255.3 mg ambazone
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with 206.32 mg lipoic acid). Select an appropriate solvent based on the counterion's solubility

characteristics; ethanol (PA grade) has been successfully employed for several ambazone salts. [2]

Step 2: Grinding Procedure - Place the weighed mixture in an agate mortar. Gradually add the

solvent (2 mL ethanol) in drops while continuously grinding the mixture with a pestle. Continue the

grinding process at room temperature until a dried compound is obtained. The typical grinding time

ranges from 30-60 minutes, depending on the specific counterion and the desired product

characteristics. [2]

Step 3: Product Collection - After the grinding process is complete, collect the resulting solid

material. The product may be further dried under reduced pressure if necessary to remove any residual

solvent. Store the final product in a sealed container protected from light and moisture until

characterization. [2]

For the preparation of ambazone acetate salt solvate, an alternative solution-based crystallization method

may be employed. In this approach, ambazone is dissolved in a mixture with acetic acid under heating,

followed by slow evaporation or cooling crystallization. The specific solvent ratios, temperature profiles, and

crystallization conditions should be optimized for each specific salt system. [4]

Solution-Based Crystallization Method

While solvent-drop grinding offers numerous advantages, solution-based crystallization remains a valuable

alternative for ambazone salt preparation, particularly for single crystal growth suitable for structural

determination by single-crystal X-ray diffraction (SC-XRD). The following protocol outlines a general

approach for solution-based crystallization of ambazone salts:

Step 1: Solution Preparation - Dissolve ambazone and the selected counterion in a suitable solvent

system at elevated temperature (typically 40-60°C). Common solvent systems include methanol/water,

ethanol/water, acetonitrile/water, acetone/water, or tetrahydrofuran/water mixtures. The optimal

solvent composition varies depending on the specific counterion; for instance, methanol/water

mixtures have been successfully employed for certain salt solvates. [7]

Step 2: Crystallization Induction - Use one of the following methods to induce crystallization: (a)

Slow evaporation of the solvent at room temperature or controlled temperature; (b) Gradual cooling of
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the saturated solution; (c) Addition of an antisolvent. The choice of method depends on the solubility

characteristics of the resulting salt form.

Step 3: Crystal Harvesting - Once crystals of appropriate size and quality have formed (typically

after 24-72 hours), collect them by filtration or decantation. Rinse the crystals with a small amount of

cold solvent to remove residual mother liquor. Air-dry or dry under reduced pressure at room

temperature. [4]

Salt Formation Screening Protocol

For comprehensive screening of potential ambazone salt forms, the following high-throughput approach is

recommended:

Step 1: Counterion Selection - Select a diverse range of pharmaceutically acceptable counterions

based on pKa considerations, safety profiles, and commercial availability. Include acids such as lipoic

acid, acetic acid, niflumic acid, lactic acid, p-aminobenzoic acid, glutamic acid, and hydrochloric acid.

[2] [5]

Step 2: Parallel Screening - Set up parallel experiments using both solvent-drop grinding and

solution-based crystallization methods. For SDG, use a vibrational mill or parallel grinding apparatus

for consistency. For solution-based approaches, use multi-well plates with varying solvent

compositions and ambazone:counterion ratios (1:1, 1:2, 2:1).

Step 3: Initial Characterization - Characterize all resulting solids initially by X-ray powder

diffraction (XRPD) to identify new crystalline phases distinct from the starting materials. Follow with

differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify thermally-

induced transformations and determine solvate/hydrate formation. [2] [4]

Analytical Techniques for Characterization

Comprehensive characterization of ambazone salt forms is essential to confirm salt formation, understand

solid-state properties, and predict performance. The following analytical techniques provide complementary

information about the physicochemical properties of the resulting salts:
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X-ray Powder Diffraction (XRPD) - XRPD is a primary technique for identifying new crystalline

phases and confirming salt formation. The powder diffraction pattern of a new ambazone salt should

exhibit distinct features compared to both ambazone and the counterion. [2] For example, the

ambazone lipoate salt crystallizes in the triclinic system with lattice parameters: a = 9.36 Å, b = 7.73

Å, c = 7.35 Å and α = 76.41°, β = 94.38°, γ = 99.32°. [2] Indexing of the powder pattern can be

performed using the Dicvol method to determine the crystal system and unit cell parameters. [2]

Thermal Analysis - Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)

provide critical information about the thermal behavior of ambazone salts. These techniques can

identify dehydration/desolvation events, phase transitions, and decomposition temperatures. [2] For

ambazone salts, DSC typically shows a dehydration effect in the temperature range of 70-130°C,

followed by melting with decomposition. The specific thermal profile varies significantly between

different salt forms, providing a fingerprint for each crystalline phase. [2]

Fourier-Transform Infrared Spectroscopy (FTIR) - FTIR spectroscopy offers insights into

molecular interactions and confirmation of proton transfer in salt formation. For ambazone lipoate,

FTIR data suggest the deprotonation of the carboxylic group of lipoic acid and protonation of the

secondary amine of ambazone. [2] Characteristic vibrations corresponding to NH₂⁺ groups can be

identified in the FTIR spectra of ambazone salts, providing direct evidence of proton transfer. [5]

The following workflow diagram illustrates the integrated approach to ambazone salt preparation and

characterization:
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Diagram 1: Workflow for Ambazone Salt Preparation and Characterization

Table 3: Key Characterization Techniques for Ambazone Salts
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Technique
Key Information
Obtained

Experimental
Conditions

Interpretation Guidelines

XRPD Crystal structure, phase

purity, crystallinity

Cu Kα radiation, 5-40° 2θ

range, continuous scan
mode

New diffraction patterns indicate

new crystalline phases

DSC Thermal events, melting
point, phase transitions

10°C/min heating rate,
30-300°C range, sealed

pans

Endotherms indicate
melting/desolvation; exotherms

indicate decomposition

TGA Weight loss, solvate/

hydrate content,
decomposition

10°C/min heating rate,

30-500°C range, nitrogen
atmosphere

Weight loss steps correspond to

solvent loss or decomposition

FTIR Molecular interactions,
functional groups, proton

transfer

KBr pellets, 4000-400
cm⁻¹ range, 4 cm⁻¹

resolution

Shift in carboxylate and amine
vibrations confirm salt formation

Stability and Performance Considerations

The stability profile of ambazone salt forms is a critical consideration for pharmaceutical development.

Different salt forms exhibit varying stability under different environmental conditions, which must be

thoroughly characterized to determine appropriate storage conditions and packaging requirements. The

ambazone acetate salt solvate, while demonstrating significant solubility improvements, transforms to the

monohydrate form upon storage at elevated temperature and relative humidity (RH). [4] This transformation

highlights the importance of controlled storage conditions for certain ambazone salt forms to maintain

their enhanced solubility characteristics.

The reversible transformation between ambazone monohydrate and anhydrous forms has been evidenced

by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability studies at

elevated temperature and RH. [4] These transformations can significantly impact pharmaceutical

performance, as different solid forms may exhibit substantially different dissolution rates and bioavailability.

Therefore, comprehensive stability studies including accelerated stability testing (e.g., 40°C/75% RH) and
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stress testing (e.g., light exposure, high humidity) should be conducted for any promising ambazone salt

form selected for further development.

For performance evaluation, dissolution testing should be conducted in physiologically relevant media to

simulate in vivo conditions. The powder dissolution measurements conducted for the ambazone acetate salt

solvate demonstrated substantial improvement in both solubility and dissolution rate compared to ambazone

forms in water and physiological media. [4] These dissolution enhancements directly address the primary

limitation of ambazone and can be expected to significantly improve bioavailability, particularly for

systemic administration where absorption is dissolution rate-limited.

Conclusion

The preparation of ambazone salt forms represents a promising strategy to overcome the solubility

limitations of this antimicrobial and potential antineoplastic agent. Through careful selection of

pharmaceutically acceptable counterions and application of appropriate preparation methods such as solvent-

drop grinding and solution-based crystallization, various ambazone salts with enhanced physicochemical

properties can be obtained. The ambazone acetate salt solvate in particular demonstrates substantial

improvements in solubility and dissolution rate, while other salts such as the lipoate, niflumate, and PABA

salts offer additional alternatives.

Comprehensive characterization using XRPD, thermal analysis, and FTIR spectroscopy is essential to

confirm salt formation and understand solid-state properties. Stability considerations must be carefully

evaluated, as some salt forms may require controlled storage conditions to maintain their enhanced solubility

characteristics. With the protocols and analytical methods described in these application notes, researchers

can systematically develop and evaluate ambazone salt forms with optimized properties for enhanced

pharmaceutical performance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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